緑泥石

説明

Chlorite is a group of common sheet silicate minerals that form during the early stages of metamorphism . Most chlorite minerals are green in color, have a foliated appearance, perfect cleavage, and an oily to soapy feel . They are found in igneous, metamorphic, and sedimentary rocks .

Synthesis Analysis

Chlorite is a key mineral in the control of reservoir quality in many siliciclastic rocks . In deeply buried reservoirs, chlorite coats on sand grains prevent the growth of quartz cements and lead to anomalously good reservoir quality . By contrast, an excess of chlorite – for example, in clay-rich siltstone and sandstone – leads to blocked pore throats and very low permeability .Molecular Structure Analysis

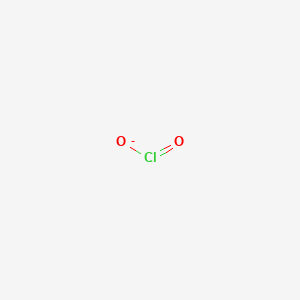

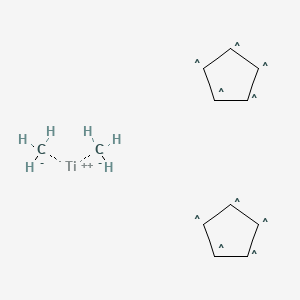

The chlorite ion adopts a bent molecular geometry, due to the effects of the lone pairs on the chlorine atom, with an O–Cl–O bond angle of 111° and Cl–O bond lengths of 156 pm . Chlorite is the strongest oxidizer of the chlorine oxyanions on the basis of standard half-cell potentials .Chemical Reactions Analysis

Chlorite is a strong oxidizer and its reactions are often dependent on the pH. The second-order rate constants at pH 4.0 were roughly one order of magnitude higher compared to pH 5.0 . At pH 7.0, rate constants of 4.6×10 M−1 s−1 and 3.1×10 M−1 s−1, respectively, were obtained .Physical And Chemical Properties Analysis

Chlorite is a group of phyllosilicate minerals with varying physical, chemical, and optical properties, depending on the specific species and composition within the group . Key characteristics of chlorite minerals include their platy or micaceous texture and a tendency to occur in thin, flexible flakes .科学的研究の応用

貯留層品質分析

石油地質学の分野では、緑泥石は貯留層岩石の品質を制御する上で重要な役割を果たします {svg_1}。砂粒上の緑泥石被覆は、石英セメントの成長を抑制し、空隙率と浸透率を維持することができます。逆に、緑泥石が過剰になると浸透率が低下し、貯留層の性能に影響を与える可能性があります。

鉱物学的調査

緑泥石は、その独特の性質とさまざまな地質学的環境における存在から、地球の地殻と地質史を研究する研究者にとって興味深いものです {svg_2}。その存在と特性は、過去の地質学的プロセスと条件についての洞察を提供することができます。

酸化還元状態の推定

緑泥石温度計は、他の方法と組み合わせて、鉱物形成中の酸化還元状態を推定することができます {svg_3}。これは、環境の酸化状態を理解することが鉱物化プロセスを解釈するために不可欠な地球化学的研究において貴重です。

ナノスケール分析技術

ナノスケールイメージングなどの分析技術の最近の進歩により、緑泥石の結晶内化学的ゾーニングの詳細な研究が可能になりました {svg_4}。これは、低温地熱温度計と鉱物平衡の研究における新しい研究の道を切り開きました。

デジタル鉱物ライブラリ

QEMSCAN® SEM–EDSなどの自動化された技術を使用したデジタル緑泥石ライブラリの開発は、緑泥石の研究方法に革命をもたらしました {svg_5}。この技術により、緑泥石の正確な識別と画像化が可能になり、堆積学と成岩作用の研究を促進します。

作用機序

Target of Action

Chlorite, specifically sodium chlorite, is primarily used in the manufacturing of paper and as a disinfectant . The primary targets of chlorite are organic compounds, including fatty acids and amino acids . In the environment, chlorite can affect various geological settings, including metamorphic rocks, hydrothermal veins, and ore deposits .

Mode of Action

Chlorite interacts with its targets through a process of oxidation. The mechanism by which Chlorite inactivates microbial species encompasses selective oxidation, resulting in the formation of chlorite (ClO2−) and chlorate (ClO3−) ions as the main by-products . Sodium hypochlorite, a related compound, mediates its antimicrobial action by reacting with fatty acids and amino acids. Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Chlorite interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the displacement and substitution induced by hydrothermal fluids in iron-magnesium minerals such as biotite, amphibole, and pyroxene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorite can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. For example, a study has developed a method for simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using ion chromatography coupled with triple quadrupole mass spectrometry (IC-MS) .

特性

IUPAC Name |

chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021522 | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |

| Record name | Chlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14998-27-7, 1318-59-8, 71949-90-1 | |

| Record name | Chlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorite ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)